15-壬二十九醇

描述

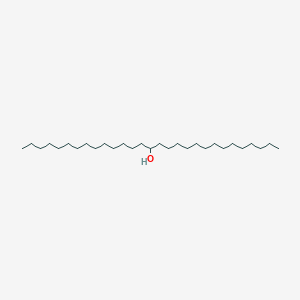

15-Nonacosanol is a long-chain fatty alcohol. It is found in various plants such as Pisum sativum and Pinus wallichiana, and also in brassicas .

Synthesis Analysis

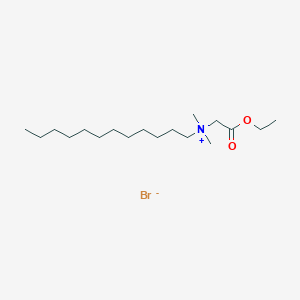

15-Nonacosanol can be synthesized from 1-Bromotetradecane and Ethyl formate . Another study showed that it can be extracted from the cabbage seed weevil, Ceutorhynchus assimilis .

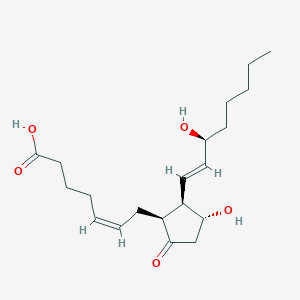

Molecular Structure Analysis

The molecular formula of 15-Nonacosanol is C29H60O . Its average mass is 424.786 Da and its monoisotopic mass is 424.464417 Da .

Physical And Chemical Properties Analysis

15-Nonacosanol has a density of 0.8±0.0 g/cm3, a boiling point of 463.0±0.0 °C at 760 mmHg, and a flash point of 136.5±0.0 °C . It has 1 H bond acceptor, 1 H bond donor, and 27 freely rotating bonds .

科学研究应用

临床科学中的同位素应用

稳定同位素(包括 15N)的使用由于质谱方法的进步和稳定同位素标记化合物的可用性而在临床科学中变得突出。这些同位素在患者安全方面提供了显着的益处,并且在临床研究中至关重要。它们用于各种诊断方法和涉及氨、尿素、肌酐、尿酸等物质的代谢途径研究,以及定量血液学研究 (Halliday & Rennie, 1982).

Policosanol 及其临床意义

Policosanol 主要从甘蔗蜡中提取,含有二十八烷醇等脂肪醇,已显示出显着降低胆固醇水平的潜力。已经进行了广泛的研究以了解其在临床药理学中的作用机制、安全性和有效性。Policosanol 在管理胆固醇水平、抑制平滑肌细胞增殖和影响血小板聚集方面显示出益处,展示了其在各种健康状况下的治疗潜力 (Gouni-Berthold & Berthold, 2002).

在农业生态系统中氮循环研究中的应用

稳定同位素(包括 15N)在农业生态系统研究中发挥着至关重要的作用,有助于追踪氮源并了解其循环。研究采用 15N 耗尽的肥料来区分肥料氮的吸收和各种作物中储存组织中氮的动员。这对于提高农业生态系统中氮的利用效率和了解土壤-植物系统中氮的动态至关重要 (Chalk, 2018).

15N 在环境研究中的用途

15N 同位素的使用在环境研究中变得越来越突出,特别是在生态系统研究中。这些同位素有助于了解氮循环及其对环境健康的影响。这些同位素在追踪氮源和了解其生态影响方面的多功能性在各个研究领域都很明显,包括土壤有机碳研究和植被退化模式的检查 (Faust, 1993).

在土壤中生物氮研究中的作用

固态核磁共振 (NMR) 光谱,特别是 15N NMR,有助于了解土壤中生物氮的命运。该技术提供了从生物前体形成腐殖质有机氮的见解,有助于分析肽类结构和这些化合物在成土过程中的存活 (Knicker, 2000).

安全和危害

作用机制

15-Nonacosanol, also known as nonacosan-15-ol, is a long-chain fatty alcohol

Target of Action

As a long-chain fatty alcohol, it may interact with various cellular components, but specific targets are yet to be determined .

Mode of Action

It is hypothesized that as a fatty alcohol, it could interact with lipid membranes or other lipid-based structures within cells .

Biochemical Pathways

15-Nonacosanol may be involved in lipid metabolism pathways . .

属性

IUPAC Name |

nonacosan-15-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENDAPSPCLAHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317297 | |

| Record name | 15-Nonacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 15-Nonacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

15-Nonacosanol | |

CAS RN |

2764-81-0 | |

| Record name | 15-Nonacosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2764-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Nonacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-Nonacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83.1 - 83.8 °C | |

| Record name | 15-Nonacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the distribution of nonacosan-15-ol within a lipid bilayer?

A1: Molecular dynamics simulations reveal that nonacosan-15-ol preferentially resides in the center of a lipid bilayer. This is likely due to its amphipathic nature, where the long hydrocarbon chain interacts favorably with the hydrophobic core of the bilayer, while the hydroxyl group orients towards the more polar headgroup region. []

Q2: How does the conformation of nonacosan-15-ol differ from nonacosane within a lipid bilayer?

A2: Unlike nonacosane, which exhibits both spanning and central orientations within the bilayer, nonacosan-15-ol predominantly adopts a folded conformation. This folding allows the hydrophilic hydroxyl group to interact with the surrounding aqueous environment. []

Q3: Has nonacosan-15-ol been isolated from any plant sources?

A3: Yes, nonacosan-15-ol has been identified in several plant species. It has been isolated from Hypericum seniavinii [], Lysionotus pauciflorus Maxim [], and Brassica oleracea v. gemmifera (Brussels sprout) leaves. []

Q4: What is the role of nonacosan-15-ol in Brussels sprout leaves?

A4: Nonacosan-15-ol, along with nonacosane and 15-nonacosanone, are major components of the wax found on Brussels sprout leaves. While the exact biosynthetic pathway is still under investigation, these compounds are believed to play a role in reducing water loss and providing protection against environmental stresses. []

Q5: Are there any known insect interactions with nonacosan-15-ol?

A5: Research suggests that nonacosan-15-ol may act as a semiochemical in certain insect-plant interactions. For example, it has been identified in the oviposition-deterring secretions of the cabbage seed weevil Ceutorhynchus assimilis. [] This suggests a potential role for this compound in the ecological interactions between plants and insects.

Q6: What analytical techniques have been used to characterize nonacosan-15-ol?

A6: Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have been employed to elucidate the structure of nonacosan-15-ol. These techniques provide detailed information about the compound's molecular weight, functional groups, and connectivity. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

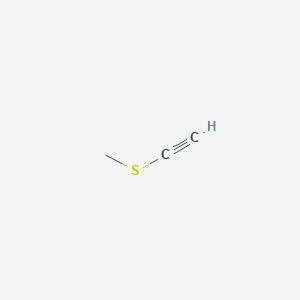

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate](/img/structure/B158517.png)

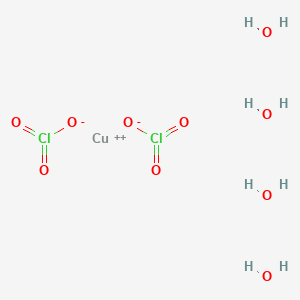

![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)

![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)